Validated Bioisosteric Replacement: Antifungal Activity Retention in Boscalid, Bixafen, and Fluxapyroxad Analogs
In a head-to-head biological validation, the ortho-substituted benzene ring in the commercial fungicides boscalid, bixafen, and fluxapyroxad was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane core. The resulting saturated analogs exhibited high antifungal activity, confirming the suitability of this core as a bioisostere and providing patent-free alternatives to existing agrochemicals [1].
| Evidence Dimension | Retention of antifungal activity |
|---|---|
| Target Compound Data | High antifungal activity |
| Comparator Or Baseline | Parent fungicides: boscalid (BASF), bixafen (Bayer CS), fluxapyroxad (BASF) |
| Quantified Difference | Retained high antifungal activity relative to the parent compounds |
| Conditions | In vitro antifungal assays against target fungal strains |
Why This Matters
Demonstrates that bicyclo[2.1.1]hexane can replace ortho-substituted benzene in commercial fungicides while preserving essential biological activity, enabling the generation of novel, patent-free analogs.
- [1] Denisenko, A., Garbuz, P., Makovetska, Y., Shablykin, O., Lesyk, D., Al-Maali, G., Korzh, R., Sadkova, I. V., & Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14, 14092-14099. View Source
